BENZYL VIOLET

説明

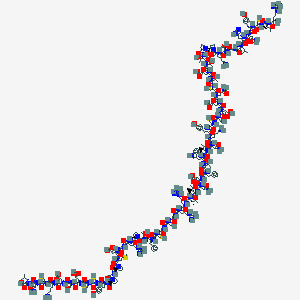

The compound “BENZYL VIOLET” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes a variety of amino acids, each contributing to its unique properties and functions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of peptides like this one typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents.

Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. High-performance liquid chromatography (HPLC) is commonly used for purification.

化学反応の分析

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Cysteine residues can form disulfide bonds, stabilizing the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions include modified peptides with altered structures and functions, such as peptides with disulfide bonds or substituted amino acids.

科学的研究の応用

Peptides like this one have numerous applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and in studying protein folding.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Used in drug development, as therapeutic agents, and in diagnostic assays.

Industry: Applied in biotechnology for the production of enzymes, vaccines, and other biologically active compounds.

作用機序

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or other proteins, to exert their effects. The pathways involved often include signal transduction, modulation of enzyme activity, and regulation of gene expression.

類似化合物との比較

Similar Compounds

BENZYL VIOLET: is similar to other peptides with sequences containing cysteine residues, which can form disulfide bonds.

Other Peptides: Similar peptides include those with sequences that have similar amino acid compositions and lengths.

Uniqueness

This peptide’s uniqueness lies in its specific sequence, which determines its structure, stability, and function. The presence of multiple cysteine residues allows for the formation of disulfide bonds, contributing to its stability and potential biological activity.

生物活性

Benzyl Violet, also known as Crystal Violet or this compound 4B, is a synthetic dye with significant biological activity. This compound has been extensively studied for its pharmacological properties, toxicological effects, and potential applications in various fields such as microbiology and histology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is a triarylmethane dye with the chemical formula C₁₅H₁₈N₃Cl. It is characterized by its vibrant purple color and is soluble in water and alcohol. The compound is often used as a histological stain and has applications in microbiology for its antibacterial properties.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. Its mechanism involves disrupting cellular functions by interfering with DNA synthesis and cell membrane integrity.

- Inhibition of ATP Synthesis : this compound has been reported to hinder adenosine triphosphate (ATP) synthesis, leading to reduced energy production in microbial cells .

- Genotoxic Effects : In vitro studies have indicated that this compound can cause mutations in bacterial strains such as Salmonella typhimurium, suggesting a genotoxic potential .

Carcinogenic Potential

Research indicates that this compound may have carcinogenic effects, particularly in animal models. Long-term studies have demonstrated that oral or subcutaneous administration of this compound can lead to the development of mammary carcinomas and squamous-cell tumors in rats . The compound's ability to form reactive metabolites may contribute to its carcinogenicity.

Absorption and Metabolism

This compound is poorly absorbed through the skin due to its large quaternary ammonium structure, which limits its penetration . However, when administered intravenously, it is rapidly excreted via bile. Metabolism occurs primarily in the liver through cytochrome P-450 enzymes, resulting in various metabolites that may exhibit different biological activities .

Acute and Chronic Toxicity

Toxicity studies have revealed several adverse effects associated with this compound:

- Acute Toxicity : In animal studies, acute exposure led to symptoms such as conjunctival necrosis and corneal opacification . The LD50 values indicate moderate toxicity levels.

- Chronic Effects : Long-term exposure has been linked to reproductive toxicity, including maternal mortality during gestation studies . Additionally, chronic exposure has shown a dose-dependent increase in neoplasm-related mortality in rats .

Microbial Inhibition Study

A study investigated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated that this compound significantly inhibited bacterial growth at concentrations as low as 0.5% when applied topically.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.75% |

Carcinogenicity Study

In a two-year study involving rats, this compound was administered at varying doses (0, 100, 300, or 600 mg/kg). The findings indicated a significant incidence of mammary tumors in females exposed to the higher doses.

| Dose (mg/kg) | Tumor Incidence (%) |

|---|---|

| 0 | 0 |

| 100 | 10 |

| 300 | 30 |

| 600 | 50 |

特性

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C286H438N82O90S9/c1-20-136(9)219(355-229(404)157(290)52-38-89-305-283(296)297)271(446)352-196(132-466)263(438)332-172(104-149-67-73-154(378)74-68-149)242(417)336-178(108-203(292)381)246(421)334-177(107-152-117-304-133-315-152)245(420)330-170(99-134(5)6)232(407)312-121-210(388)354-223(140(13)371)273(448)329-168(56-34-37-88-289)278(453)368-97-46-64-201(368)280(455)366-95-44-63-200(366)268(443)361-227(144(17)375)277(452)362-226(143(16)374)274(449)327-167(80-84-214(394)395)240(415)359-225(142(15)373)276(451)353-195(131-465)260(435)323-164(77-81-202(291)380)237(412)322-165(78-82-212(390)391)238(413)339-185(115-218(402)403)251(426)347-188(124-370)257(432)350-193(129-463)261(436)331-171(103-148-65-71-153(377)72-66-148)241(416)320-161(54-32-35-86-287)235(410)335-180(110-205(294)383)254(429)356-220(137(10)21-2)270(445)344-176(106-151-116-309-158-53-31-30-51-156(151)158)253(428)360-224(141(14)372)275(450)343-174(101-146-47-26-24-27-48-146)243(418)340-184(114-217(400)401)250(425)337-181(111-206(295)384)255(430)357-222(139(12)23-4)272(447)358-221(138(11)22-3)269(444)326-163(59-41-92-308-286(302)303)234(409)319-159(57-39-90-306-284(298)299)230(405)311-119-208(386)317-189(125-459)233(408)313-120-209(387)318-190(126-460)258(433)333-175(102-147-49-28-25-29-50-147)252(427)363-228(145(18)376)281(456)367-96-45-62-199(367)267(442)325-160(58-40-91-307-285(300)301)231(406)310-118-207(385)316-182(112-215(396)397)248(423)328-169(85-98-467-19)279(454)365-94-43-60-197(365)265(440)314-122-211(389)364-93-42-61-198(364)266(441)342-173(105-150-69-75-155(379)76-70-150)244(419)349-194(130-464)264(439)351-191(127-461)259(434)324-166(79-83-213(392)393)239(414)346-187(123-369)256(431)341-183(113-216(398)399)249(424)321-162(55-33-36-87-288)236(411)348-192(128-462)262(437)338-179(109-204(293)382)247(422)345-186(282(457)458)100-135(7)8/h24-31,47-51,53,65-76,116-117,133-145,157,159-201,219-228,309,369-379,459-466H,20-23,32-46,52,54-64,77-115,118-132,287-290H2,1-19H3,(H2,291,380)(H2,292,381)(H2,293,382)(H2,294,383)(H2,295,384)(H,304,315)(H,310,406)(H,311,405)(H,312,407)(H,313,408)(H,314,440)(H,316,385)(H,317,386)(H,318,387)(H,319,409)(H,320,416)(H,321,424)(H,322,412)(H,323,435)(H,324,434)(H,325,442)(H,326,444)(H,327,449)(H,328,423)(H,329,448)(H,330,420)(H,331,436)(H,332,438)(H,333,433)(H,334,421)(H,335,410)(H,336,417)(H,337,425)(H,338,437)(H,339,413)(H,340,418)(H,341,431)(H,342,441)(H,343,450)(H,344,445)(H,345,422)(H,346,414)(H,347,426)(H,348,411)(H,349,419)(H,350,432)(H,351,439)(H,352,446)(H,353,451)(H,354,388)(H,355,404)(H,356,429)(H,357,430)(H,358,447)(H,359,415)(H,360,428)(H,361,443)(H,362,452)(H,363,427)(H,390,391)(H,392,393)(H,394,395)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,457,458)(H4,296,297,305)(H4,298,299,306)(H4,300,301,307)(H4,302,303,308)/t136-,137-,138-,139-,140+,141+,142+,143+,144+,145+,157-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-,227-,228-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAHZOYREYZWJG-ZQMJCZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(C(C)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NC(CS)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NCC(=O)N1CCCC1C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C286H438N82O90S9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6754 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。